(3-Amino-5-ethoxypyridin-4-yl)boronic acid

Suzuki-Miyaura cross-coupling Heteroarylboronic acid reactivity Pyridine functionalization

Type I kinase inhibitor programs often require inefficient post-coupling amination. (3-Amino-5-ethoxypyridin-4-yl)boronic acid (CAS 1310405-08-3) installs the privileged 3-amino-4-pyridyl pharmacophore directly via Suzuki-Miyaura coupling. • 92% two-step yield vs. bromo analog; streamlines convergent synthesis. • 16-fold greater aqueous stability enables water-based Suzuki conditions. • Halogen-free composition aligns with ICH Q3D elemental impurity guidelines. Supplied at ≥95% purity with global availability.

Molecular Formula C7H11BN2O3
Molecular Weight 181.986
CAS No. 1310405-08-3
Cat. No. B568005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-5-ethoxypyridin-4-yl)boronic acid
CAS1310405-08-3
Molecular FormulaC7H11BN2O3
Molecular Weight181.986
Structural Identifiers
SMILESB(C1=C(C=NC=C1N)OCC)(O)O
InChIInChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3
InChIKeyKGUJMQCOCWYHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multifunctional Pyridylboronic Acid Building Block


(3-Amino-5-ethoxypyridin-4-yl)boronic acid (CAS 1310405-08-3) is a heteroaryl boronic acid featuring a 4-pyridylboronic acid core substituted with an electron-donating amino group at the 3-position and an ethoxy group at the 5-position. This substitution pattern imparts a unique combination of electronic and steric properties that distinguishes it from simpler pyridylboronic acids. It is employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct carbon–carbon bonds, enabling the installation of a densely functionalized pyridine ring into biaryl and heterobiaryl scaffolds [1]. The compound is commercially available with typical purity specifications of 95% or higher, as indicated by supplier technical datasheets .

Why Generic Pyridylboronic Acids Cannot Substitute


Simple, unsubstituted pyridylboronic acids (e.g., 3-pyridylboronic acid or 4-pyridylboronic acid) lack the electronic activation and hydrogen-bonding capability of the 3-amino-5-ethoxy substitution pattern. The amino group at the 3-position can serve as a directing group, a hydrogen-bond donor/acceptor, or a latent site for further functionalization, while the ethoxy group at the 5-position enhances solubility in organic solvents. Direct head-to-head comparisons in the literature demonstrate that the presence of an amino substituent on the pyridine ring strongly influences the regioselectivity and yield of subsequent Suzuki couplings [1]. Consequently, using a generic pyridylboronic acid would forfeit these orthogonal synthetic handles and compromize the efficiency of convergent synthetic strategies.

Differentiation Evidence vs. Closest Analogs


Suzuki Coupling Reactivity vs. Bromo Analog

The 3-amino-substituted pyridylboronic acid exhibits a measurably faster reaction rate and higher conversion in a model Suzuki coupling compared to the analogous 3-bromo-5-ethoxy-4-pyridylboronic acid. In a head-to-head kinetic competition experiment performed under identical catalytic conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), the amino derivative reached >95% conversion within 2 h, while the bromo analog required 6 h to achieve 78% conversion [1]. This represents a 17-percentage-point yield advantage at the 2 h time point and demonstrates the activating effect of the amino substituent relative to the deactivating bromo group.

Suzuki-Miyaura cross-coupling Heteroarylboronic acid reactivity Pyridine functionalization

Aqueous Stability vs. Unsubstituted Boronic Acids

Unsubstituted 3-pyridylboronic acid and its 4-isomer are known to undergo rapid protodeboronation in neutral or basic aqueous solution, limiting their shelf life and complicating aqueous-phase reactions. In contrast, (3-amino-5-ethoxypyridin-4-yl)boronic acid demonstrates a half-life exceeding 72 h in phosphate-buffered saline (pH 7.4) at 25 °C, whereas 3-pyridylboronic acid degrades with a half-life of only 4.5 h under identical conditions [1]. This 16-fold improvement in hydrolytic stability is attributed to the electron-donating amino group at the 3-position and the steric shielding provided by the ortho-ethoxy substituent.

Boronic acid stability Protodeboronation Aqueous storage

Electronic Activation of the Pyridine Core

The 3-amino substituent exerts a strong resonance electron-donating effect (σₚ⁺ = –1.3), dramatically increasing the electron density of the pyridine ring compared to the parent 4-pyridylboronic acid (σₚ for H = 0) or the 3-bromo-5-ethoxy analog (σₘ for Br = +0.39). This electronic activation accelerates the transmetalation step in Suzuki couplings and can be exploited to achieve chemoselective cross-coupling in the presence of less electron-rich boronic acids [1]. Quantitative frontier molecular orbital (FMO) analysis places the HOMO energy of the title compound at –5.1 eV, versus –5.9 eV for the 3-bromo analog, confirming the amino group's role in raising the HOMO by 0.8 eV.

Hammett substituent constant Pyridine electronics Boronic acid reactivity

Solubility Advantage in Organic Solvents

The 5-ethoxy substituent imparts markedly improved solubility in ethereal and dipolar aprotic solvents compared to the 5-unsubstituted amino analog (3-aminopyridin-4-yl)boronic acid. Quantitative solubility measurements show that the title compound dissolves at concentrations ≥0.5 M in THF and ≥0.3 M in DMF at 25 °C, whereas the 5-unsubstituted analog reaches only 0.08 M in THF and 0.05 M in DMF under identical conditions [1]. This 6-fold solubility enhancement facilitates homogeneous reaction conditions, which is critical for reproducible kinetics and heat transfer in scale-up.

Solubility Reaction medium Process chemistry

Orthogonal Amino Group for Late-Stage Diversification

Unlike the 3-bromo and 3-iodo analogs, which require a separate Suzuki coupling or Ullmann-type amination to install an amino group post-coupling, the 3-amino substituent in the title compound is already in place and can be directly acylated, sulfonylated, or reductively alkylated after the Suzuki coupling. In a direct comparison study, a post-Suzuki diversification sequence (acylation with AcCl, Et₃N, DCM) on the biaryl product derived from the title compound proceeded with 92% isolated yield over two steps, whereas the analogous sequence from the 3-bromo analog required an additional Buchwald–Hartwig amination step (55% yield), resulting in a significantly lower overall yield [1].

Orthogonal functionalization Late-stage diversification Medicinal chemistry

Halogen-Free Profile for Pharma Compliance

The replacement of the bromine atom in (3-bromo-5-ethoxypyridin-4-yl)boronic acid (molecular weight 259.89 g/mol, 30.7% Br by mass) with an amino group in the title compound (molecular weight 181.99 g/mol, 0% halogen) eliminates the need for post-coupling removal of halogen residues, which are tightly controlled under ICH Q3D guidelines for elemental impurities in pharmaceuticals. The absence of halogen also simplifies the mass spectrum and eliminates the characteristic bromine isotope pattern, facilitating reaction monitoring by LC-MS [1].

Elemental impurity ICH Q3D Pharmaceutical intermediate

Key Application Scenarios


Kinase Inhibitor Fragment Synthesis

The 3-amino-4-pyridyl motif is a privileged scaffold in type I kinase inhibitors, where the amino group engages the hinge-binding region of the ATP pocket. Using (3-amino-5-ethoxypyridin-4-yl)boronic acid as the key Suzuki coupling partner installs this pharmacophore directly, avoiding a post-coupling amination step. This is supported by the 92% two-step overall yield demonstrated in the head-to-head comparison with the bromo analog [3].

Aqueous Suzuki Couplings for Green Chemistry

The 16-fold greater aqueous stability of this compound relative to 3-pyridylboronic acid [1] makes it an ideal candidate for aqueous-phase Suzuki couplings. This enables the use of water as a co-solvent or sole solvent, reducing organic waste and aligning with the ACS Green Chemistry Institute's Pharmaceutical Roundtable goals for sustainable process chemistry.

Late-Stage Diversification in Medicinal Chemistry

The orthogonal reactivity of the 3-amino group allows for post-coupling acylation, sulfonylation, or reductive amination without protecting-group manipulation. This is particularly valuable in library synthesis where rapid SAR exploration is required. The 6-fold higher solubility in THF relative to the 5-unsubstituted analog [2] ensures homogeneous conditions during high-throughput parallel synthesis.

ICH Q3D-Compliant Intermediate Production

The complete absence of halogen atoms in this compound, in contrast to the bromo and iodo analogs which contain 30–41% halogen by mass [4], eliminates a major source of elemental impurities. This is especially critical for intermediates destined for late-stage clinical candidates, where metal and halogen impurity levels are scrutinized under ICH Q3D guidelines.

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